molecular formula C10H15NO B8518919 2-Cyanomethyl-2-methylcycloheptanone

2-Cyanomethyl-2-methylcycloheptanone

Cat. No. B8518919
M. Wt: 165.23 g/mol
InChI Key: HDEDAGREICRNQD-UHFFFAOYSA-N
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Patent
US04128560

Procedure details

To a stirred solution of 2-oxocycloheptaneacetonitrile (44.6 g, 0.297 mole), and methyl iodide (42.6 g, 0.3 mole) in dry benzene (200 ml) under nitrogen, is added dropwise a solution of sodium tert-amylate in toluene (340 ml, 0.297 mole). The reaction is exothermic and a bright yellow colour appears. The mixture is stirred at 65° C. for 4 hr., then allowed to stand overnight at room temperature. The mixture is washed with 1% aqueous HCl, cold water, then brine, dried (MgSO4) and concentrated to give an oily residue. Distillation under reduced pressure gives 1-methyl-2-oxocycloheptaneacetonitrile (13, R1 = CH3, R2 = H and m = 4), bp 152°-158° C./14 mm.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step One
Name
sodium tert-amylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:9][C:10]#[N:11].CI.[CH3:14]CC([O-])(C)C.[Na+].C1(C)C=CC=CC=1>C1C=CC=CC=1>[CH3:14][C:3]1([CH2:9][C:10]#[N:11])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:2]1=[O:1] |f:2.3|

Inputs

Step One
Name
Quantity
44.6 g
Type
reactant
Smiles
O=C1C(CCCCC1)CC#N
Name
Quantity
42.6 g
Type
reactant
Smiles
CI
Name
sodium tert-amylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)(C)[O-].[Na+]
Name
Quantity
340 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 65° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
The mixture is washed with 1% aqueous HCl, cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oily residue
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC1(C(CCCCC1)=O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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